molecular formula C16H15NO4 B12506661 2-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione

2-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B12506661
M. Wt: 285.29 g/mol
InChI Key: JRISDILTUYZEJE-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a benzodioxole moiety attached to a tetrahydroisoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the reaction of 1,3-benzodioxole derivatives with tetrahydroisoindole intermediates. One common method involves the use of palladium-catalyzed coupling reactions, where the benzodioxole group is introduced at the N1-position of the isoindole ring using a copper-catalyzed coupling reaction followed by bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole or isoindole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzodioxole or isoindole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of the benzodioxole and tetrahydroisoindole structures, which confer distinct chemical and biological properties. Its potential as a COX inhibitor and its versatility in synthetic applications make it a valuable compound in various research fields.

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C16H15NO4/c18-15-11-3-1-2-4-12(11)16(19)17(15)8-10-5-6-13-14(7-10)21-9-20-13/h5-7H,1-4,8-9H2

InChI Key

JRISDILTUYZEJE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C2=O)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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